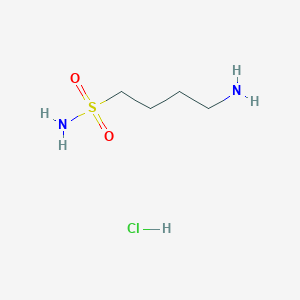![molecular formula C8H14ClNO B1448928 2-Azaspiro[3.5]nonan-7-one hydrochloride CAS No. 2098118-42-2](/img/structure/B1448928.png)
2-Azaspiro[3.5]nonan-7-one hydrochloride
Overview
Description
2-Azaspiro[3.5]nonan-7-one hydrochloride is a chemical compound with the molecular formula C8H14ClNO . It has a molecular weight of 175.66 . The IUPAC name for this compound is 2-azaspiro[3.5]nonan-7-one hydrochloride .
Molecular Structure Analysis
The InChI code for 2-Azaspiro[3.5]nonan-7-one hydrochloride is 1S/C8H13NO.ClH/c10-7-5-8(6-7)1-3-9-4-2-8;/h9H,1-6H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications
Antimicrobial Agents
- Synthesis of Bispiroheterocyclic Systems : Researchers synthesized various bispiroheterocyclic derivatives from 2-azaspiro compounds, including 2-Azaspiro[3.5]nonan-7-one hydrochloride, and evaluated their antimicrobial activities. These compounds showed promising results compared to tetracycline, a reference compound (Al-Ahmadi, 1996).
- Spiroheterocyclic Pyrylium Salts : Another study involved reacting 2-Azaspiro[3.5]nonan-7-one hydrochloride with various chemicals to produce spirothiazolidinones and spiropyrano[2,3-d]thiazol[4]ium perchlorate derivatives. These compounds were also tested for their antimicrobial activities (Al-Ahmadi & El-zohry, 1995).
Anticonvulsant Properties
- N-Phenylamino Derivatives : A study focused on synthesizing and analyzing the anticonvulsant properties of N-phenylamino derivatives of 2-azaspiro compounds. Some derivatives showed significant anti-seizure properties in animal models, indicating potential applications in treating epilepsy (Kamiński, Obniska, & Dybała, 2008).
Chemistry-Driven Drug Discovery
- Diversity-Oriented Synthesis of Azaspirocycles : Research has been conducted on the synthesis of various azaspirocycles, including 2-Azaspiro[3.5]nonan-7-one hydrochloride. These compounds are important scaffolds for drug discovery, particularly in creating functionalized pyrrolidines, piperidines, and azepines (Wipf, Stephenson, & Walczak, 2004).
Antiviral Activity
- 1-Thia-4-Azaspiro Derivatives : A series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives, related to 2-Azaspiro[3.5]nonan-7-one hydrochloride, were synthesized and evaluated for their activity against human coronavirus and influenza virus. Some compounds exhibited inhibitory effects on coronavirus replication (Apaydın, Cesur, Stevaert, Naesens, & Cesur, 2019).
Other Applications
- Synthesis of Gabapentin Hydrochloride : Gabapentin hydrochloride, an antiepileptic drug, was synthesized using a process that involved 2-azaspiro[4.5]decan-3-one, a compound closely related to 2-Azaspiro[3.5]nonan-7-one hydrochloride (Sun Xiao-bin, 2007).
Safety And Hazards
The compound is labeled with the signal word “Warning” and is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
2-azaspiro[3.5]nonan-7-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO.ClH/c10-7-1-3-8(4-2-7)5-9-6-8;/h9H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWALQHHOTMZASD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1=O)CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azaspiro[3.5]nonan-7-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(2-Hydroxyethyl)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B1448846.png)

![6-oxa-2-Azaspiro[4.5]decane hydrochloride](/img/structure/B1448851.png)

![{2H,3H-[1,4]dioxino[2,3-b]pyridin-3-yl}methanol hydrochloride](/img/structure/B1448854.png)

![[3-(Furan-2-yl)pyrazin-2-yl]methanamine dihydrochloride](/img/structure/B1448856.png)
![3-(2-Aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol](/img/structure/B1448857.png)





